Carbonic acid;tetradecane-1,14-diol
Description
Structure and Synthesis Carbonic acid; tetradecane-1,14-diol is a carbonate ester derived from the reaction of carbonic acid (H₂CO₃) with tetradecane-1,14-diol (HO-(CH₂)₁₄-OH). The esterification likely replaces the hydroxyl groups of the diol with carbonate linkages, forming a structure analogous to O=C(O-(CH₂)₁₄-O-)₂.
Properties
CAS No. |
90383-25-8 |
|---|---|
Molecular Formula |
C29H62O7 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
carbonic acid;tetradecane-1,14-diol |
InChI |
InChI=1S/2C14H30O2.CH2O3/c2*15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;2-1(3)4/h2*15-16H,1-14H2;(H2,2,3,4) |
InChI Key |
KYXYWMBZCKNHKG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCO)CCCCCCO.C(CCCCCCCO)CCCCCCO.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Transesterification with Dimethyl Carbonate (DMC)
A prominent method involves the transesterification of tetradecane-1,14-diol with dimethyl carbonate (DMC), a green reagent. This one-pot process, adapted from polycarbonate synthesis methodologies, employs catalytic systems to facilitate carbonate bond formation.
Reaction Conditions:
- Catalyst: 4-Dimethylaminopyridine (DMAP) or lithium acetylacetonate (LiAcac)
- Solvent: 1,4-Dioxane
- Temperature: 120°C
- Time: 72 hours
- Molar Ratio (DMC:Diol): 1:1
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on DMC’s electrophilic carbonyl carbon, releasing methanol as a byproduct. Molecular sieves (4 Å) are used to adsorb methanol, driving the equilibrium toward product formation.
Mechanistic Insights:
- Activation: DMAP deprotonates the diol, enhancing its nucleophilicity.
- Transesterification: The activated diol attacks DMC, forming a methyl carbonate intermediate.
- Methanol Elimination: Sequential elimination of methanol yields the final carbonate ester.
Challenges and Solutions:
Industrial-Scale Production Considerations
Industrial adaptations prioritize cost-efficiency and scalability. Key modifications include:
- Catalyst Recycling: DMAP recovery via distillation reduces costs.
- Continuous Flow Systems: Enhance heat transfer and reduce reaction time.
- Solvent Optimization: Substituting 1,4-dioxane with recyclable ionic liquids (e.g., [BMIM][BF₄]) improves sustainability.
Characterization and Quality Control
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): Peaks at δ 1.2–1.4 ppm (methylene protons) and δ 4.1–4.3 ppm (carbonate-linked $$-\text{CH}_2-$$).
- ¹³C NMR: Resonances at δ 60–70 ppm (carbonate carbons) and δ 20–35 ppm (aliphatic chain).
- Infrared Spectroscopy (IR): Strong absorption at 1740 cm⁻¹ ($$ \text{C}=O $$ stretch) and 1250 cm⁻¹ ($$ \text{C}-\text{O} $$ vibration).
Chromatographic Analysis
- Gas Chromatography-Mass Spectrometry (GC-MS): A DB-5 column (30 m × 0.25 mm) with a 50–300°C gradient resolves the compound at ~30.77 min. Characteristic fragments include $$ m/z $$ 522 (molecular ion) and $$ m/z $$ 71 (alkyl chain cleavage).
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tetradecane-1,14-diol can undergo oxidation reactions to form carbonyl-containing compounds such as aldehydes and ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), periodic acid (HIO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
Chemistry
Tetradecane-1,14-diol is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology
In biological research, tetradecane-1,14-diol is used to study the effects of long-chain diols on cellular processes. It can be used to investigate membrane fluidity and permeability due to its amphiphilic nature .
Medicine
Its biocompatibility and low toxicity make it suitable for medical applications .
Industry
Tetradecane-1,14-diol is used in the production of lubricants, plasticizers, and adhesives.
Mechanism of Action
The mechanism of action of tetradecane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₅H₂₈O₅ (estimated for the carbonate ester, assuming two carbonate groups replace the diol’s hydroxyls).
- Molecular Weight : ~262.38 g/mol (based on tetradecane-1,14-diol’s MW of 230.39 + carbonate contribution).
- Physical State : Likely a solid at room temperature, given the high melting point of the parent diol (85–89°C) .
Pharmacological Activity
Carbonic acid esters, including derivatives of tetradecane-1,14-diol, exhibit marked central nervous system (CNS) excitation and antidepressant activity. Compounds such as PS-1 and P-8-Y (structurally related esters) demonstrate lower toxicity than imipramine, a tricyclic antidepressant, while showing superior efficacy in antagonizing reserpine-induced hypothermia .
Structural Analogues
Physical and Chemical Properties
Key Observations :
- Saturation vs. Unsaturation: Unsaturated diols (e.g., (5Z,9Z)-tetradecadiene-diol) have lower melting points due to reduced crystallinity .
- Chain Length: Longer diols (e.g., C₁₉ Nonadecatriene-diol) are often liquid at room temperature, enhancing solubility in organic matrices .
Mechanistic Insights :
- Carbonic acid esters with tertiary alcohol moieties (e.g., 1-aryl-3-dimethylamino-1-propanols) show enhanced blood-brain barrier penetration, explaining their CNS activity .
- Natural diols like Nonadecatriene-5,14-diol disrupt bacterial membranes, contributing to antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
